2,6-Diphenyl-tetrahydro-thiopyran-4-one
Description
Significance of Heterocyclic Ketones in Organic Synthesis
Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within the ring, are fundamental in organic and medicinal chemistry. mdpi.comijsrtjournal.comderpharmachemica.com The inclusion of heteroatoms like nitrogen, oxygen, or sulfur can increase polarity and provide sites for hydrogen bonding, which may enhance biological activity. mdpi.com Heterocyclic ketones, specifically, are a crucial class of compounds that serve as versatile building blocks for the synthesis of more complex molecules. chemimpex.comijnrd.org Their unique structural and electronic properties make them valuable intermediates in the creation of novel pharmaceuticals, agrochemicals, and materials. chemimpex.comnih.gov The reactivity of the ketone functional group, combined with the characteristics of the heterocyclic ring, allows for a wide range of chemical transformations.
Overview of Thiopyran Ring Systems and their Derivatives
Thiopyrans are six-membered heterocyclic compounds containing a sulfur atom in the ring, with the general chemical formula C₅H₆S. wikipedia.orgwikiwand.com They are sulfur analogues of pyrans. wikipedia.orgwikiwand.com Depending on the location of the double bonds, they exist as two primary isomers: 2H-thiopyran and 4H-thiopyran. wikipedia.orgwikiwand.com The saturated version of this ring system is known as tetrahydrothiopyran (B43164) or thiane.
Thiopyran derivatives are significant in several areas of chemistry. tandfonline.comresearcher.life They are used as key structural motifs in medicinal chemistry and serve as versatile starting materials in organic synthesis. tandfonline.com The sulfur atom can be oxidized to form corresponding sulfoxides and sulfones, which further expands their chemical diversity and applications. mdpi.comresearchgate.net Tetrahydro-4H-thiopyran-4-one, the parent ketone of the compound of interest, is a well-established building block used in various condensation and multicomponent reactions to produce complex polyheterocyclic systems. researchgate.netsigmaaldrich.com
Historical Context of 2,6-Diaryl-tetrahydro-thiopyran-4-ones Research
Research into 2,6-diaryl-tetrahydro-thiopyran-4-ones has evolved from fundamental synthesis to exploring their potential in medicinal chemistry. Early work focused on establishing synthetic routes to these compounds. acs.org More recent research has developed advanced diastereoselective methodologies to control the stereochemistry of the two aryl substituents at the C2 and C6 positions. mdpi.comnih.gov A significant area of investigation has been their design as potential prodrugs. mdpi.comnih.govresearchgate.net For instance, these compounds have been synthesized to mask the reactive Michael acceptor sites of their parent diarylideneacetones, with the goal of reducing cytotoxicity while maintaining therapeutic activity. mdpi.comnih.govresearchgate.net This strategy relies on the in-vivo oxidation of the thiopyran ring and subsequent elimination to release the active compound. nih.gov
Properties
IUPAC Name |
2,6-diphenylthian-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16OS/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJHHCQGZVIWAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958188 | |
| Record name | 2,6-Diphenylthian-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37014-01-0 | |
| Record name | 2,6-Diphenyl-thiacyclohexanone-4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037014010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diphenylthian-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,6 Diphenyl Tetrahydro Thiopyran 4 One
Classical and Established Synthetic Routes
Traditional methods for constructing the thiopyranone ring often rely on the cyclization of acyclic precursors, which are typically derived from readily available starting materials.
A primary and well-established method for synthesizing the saturated thiopyranone ring involves the use of dibenzalacetone (1,5-Diphenyl-1,4-pentadien-3-one). This α,β-unsaturated ketone contains the requisite carbon framework, which can be induced to cyclize upon reaction with a sulfur-donating reagent. The reaction proceeds via a conjugate addition of a sulfur nucleophile to the double bonds of the dibenzalacetone.
In some multi-step syntheses starting from dibenzalacetone, oxidative elimination reactions are employed to introduce unsaturation into a saturated thiopyranone ring system to yield related compounds. However, an earlier synthesis of a related dihydro-thiopyran-4-one derivative from dibenzalacetone was described involving an oxidative elimination reaction that utilized N-Chlorosuccinimide (NCS) and pyridine. clockss.org This type of reaction is typically used to convert a saturated precursor into an α,β-unsaturated ketone, a process that can be a key step in a broader synthetic sequence.
The most direct route involves the reaction of dibenzalacetone with a suitable sulfur source. This approach is effectively a [5C + 1S] annulation. The reaction of 1,5-diaryl-1,4-pentadien-3-ones with a sulfur nucleophile, such as sodium hydrogen sulfide (B99878) or by passing hydrogen sulfide through a reaction mixture, leads to the formation of the corresponding tetrahydro-thiopyran-4-one. This method is valued for its atom economy and straightforwardness. The process is foundational for producing a variety of 2,6-diaryl-tetrahydro-thiopyran-4-ones. nih.gov
Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) due to their efficiency, operational simplicity, and ability to generate molecular complexity in a single step. For the synthesis of thiopyran scaffolds, MCRs can involve the condensation of an aldehyde, an active methylene (B1212753) compound, and a sulfur source. While specific MCRs for 2,6-Diphenyl-tetrahydro-thiopyran-4-one are part of broader synthetic explorations, the general strategy is well-documented for related heterocycles. mdpi.comresearchgate.netresearchgate.net For instance, a one-pot reaction might involve benzaldehyde, a β-keto-ester, and a sulfur reagent, catalyzed to produce the desired heterocyclic core. mdpi.com These strategies are noted for their high yields and often environmentally benign conditions. researchgate.net
A representative MCR for a related pyran derivative, which illustrates the general principle, is shown below.
| Component 1 | Component 2 | Component 3 | Catalyst | Product Type |
| Aromatic Aldehyde | Malononitrile | β-Ketoester | Zn(Proline)₂ | Pyran Analogue |
| This table illustrates a general multicomponent reaction strategy analogous to those used for heterocyclic synthesis, as detailed in studies on pyran derivatives. mdpi.com |
Synthesis from Dibenzalacetone Precursors
Advanced and Diastereoselective Synthesis
Control over the stereochemistry at the C2 and C6 positions of the thiopyranone ring is a significant challenge. The phenyl groups can exist in either a cis or trans relationship, leading to two distinct diastereomers. Advanced synthetic methods have been developed to selectively synthesize one isomer over the other.
Phase-transfer catalysis (PTC) has emerged as a powerful technique for the diastereoselective synthesis of both cis and trans isomers of 2,6-diaryl-tetrahydro-thiopyran-4-ones. tulane.edu This method involves the reaction of a diarylideneacetone with a sulfur source under biphasic conditions (e.g., solid-liquid or liquid-liquid), facilitated by a phase-transfer catalyst such as a quaternary ammonium salt. By carefully selecting the catalyst and reaction conditions, chemists can direct the cyclization to favor the formation of either the thermodynamically more stable trans isomer or the kinetically favored cis isomer. tulane.edu This approach allows for high yields and excellent diastereomeric control, which is crucial for studying the distinct properties of each isomer. tulane.edu
Research has demonstrated the development of two distinct and efficient phase-transfer-catalyzed protocols specifically for the diastereoselective synthesis of cis and trans 2,6-diaryltetrahydrothiopyran-4-ones. tulane.edu These methods have proven effective for a range of substituted derivatives on both laboratory and larger preparative scales. tulane.edu
| Isomer | Catalyst System | Diastereomeric Excess (d.e.) | Yield |
| cis | Optimized PTC Protocol 1 | High | High |
| trans | Optimized PTC Protocol 2 | High | High |
| This table summarizes the findings from research on phase-transfer catalysis, demonstrating successful control over isomer formation. tulane.edu |
Pummerer Rearrangement Routes from Sulfoxides
The Pummerer rearrangement offers a viable, albeit indirect, route to the thiopyranone core structure, typically yielding an unsaturated analog which can be subsequently reduced. The process involves the transformation of a sulfoxide into an α-acyloxy-thioether in the presence of an activating agent, usually an anhydride. tcichemicals.comtcichemicals.com
For the synthesis of 2,6-diphenyl-4H-thiopyran-4-one, a related unsaturated derivative, the immediate precursor is the corresponding sulfoxide, 2,6-diphenyl-dihydro-4H-thiopyran-4-one-1-oxide. This sulfoxide is prepared in nearly quantitative yield by the oxidation of 2,6-diphenyldihydro-4H-thiopyran-4-one with reagents such as 40% peracetic acid or m-chloroperbenzoic acid.
Once the sulfoxide is formed, it is subjected to the Pummerer rearrangement. Research has shown that the choice of anhydride is critical. Attempts to use acetic anhydride for the rearrangement were largely unsuccessful due to slow reaction rates at mild temperatures, while higher temperatures were detrimental to the sulfoxide. In contrast, the use of trifluoroacetic anhydride as the activating agent in dichloromethane successfully promotes the rearrangement, yielding 2,6-diphenyl-4H-thiopyran-4-one in high yield.
It is important to note that under different conditions, such as heating in the presence of an acid catalyst like p-toluenesulfonic acid, the sulfoxide precursor undergoes an alternative acid-catalyzed thermal rearrangement, leading to the isomeric ring-contracted product, 2-benzylidene-3-keto-5-phenyl-1,2-dihydrothiophene.
Solid-State Synthetic Protocols
A review of the current scientific literature does not reveal specific synthetic protocols for preparing this compound that are conducted entirely in the solid state. While the crystal structure and solid-state characteristics of the final compound and its precursors have been studied, dedicated solvent-free, solid-state synthetic methods are not prominently documented. However, it has been noted that diarylideneacetones, which serve as common starting materials for the synthesis of the thiopyranone ring via Michael addition, are stable in the solid state.
Ring-Closure Reactions (e.g., Dieckmann Cyclization)
The Dieckmann cyclization, or Dieckmann condensation, is a well-established intramolecular reaction of a diester with a base to form a β-keto ester. This reaction is particularly effective for forming stable five- and six-membered rings. Given that this compound is a six-membered ring containing a β-keto functionality relative to the sulfur atom (a thioether), its synthesis via a Dieckmann-type cyclization is theoretically plausible.
The general mechanism involves the formation of an enolate at an α-carbon to one ester group, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule. This is followed by the elimination of an alkoxide leaving group to form the cyclic β-keto ester.
For the specific synthesis of this compound, a hypothetical precursor would be a 1,7-diester with a sulfur atom at the 4-position, such as diethyl 3-thio-2,6-diphenylheptane-1,7-dioate . Treatment of this precursor with a suitable base, like sodium ethoxide, would be expected to induce intramolecular cyclization to furnish the desired thiopyranone ring system. While this represents a logical application of the Dieckmann condensation, specific examples of this route being used for this compound are not detailed in the surveyed literature.
Rhodium-Catalyzed Intramolecular S-Conjugate Addition
A modern and efficient one-pot method for the synthesis of tetrahydrothiopyran-4-ones involves a rhodium-catalyzed tandem sequence. zendy.ioacs.orgorganic-chemistry.org This process begins with a rhodium-catalyzed hydroacylation of an alkyne with a β-thio-substituted aldehyde. zendy.ioacs.orgorganic-chemistry.org This initial step forms a β'-thio-substituted-enone intermediate. zendy.ioacs.orgorganic-chemistry.org
This intermediate is not isolated but is subjected to an in-situ intramolecular S-conjugate addition (a thio-Michael addition). zendy.ioacs.orgorganic-chemistry.org The reaction smoothly delivers the final S-heterocycle, including derivatives of tetrahydrothiopyran-4-one (B549198). zendy.ioacs.orgorganic-chemistry.org This methodology is versatile, accommodating a wide range of aryl, alkenyl, and alkyl aldehydes, and is therefore applicable to the synthesis of the 2,6-diphenyl substituted target compound. zendy.ioacs.orgacs.org The process demonstrates high efficiency and can be further modified to produce oxidized sulfone derivatives in the same pot by the addition of an oxidizing agent like hydrogen peroxide. organic-chemistry.org
Synthesis from Alpha-Alkenoyl-Alpha-Carbamoyl Ketene-S,S-Acetals
An extensive review of synthetic methodologies did not yield any specific procedures for the preparation of this compound starting from alpha-alkenoyl-alpha-carbamoyl ketene-S,S-acetals. This class of reagents is more commonly documented in the synthesis of various nitrogen-containing heterocycles, and its application for the construction of the thiopyranone skeleton appears to be outside the scope of currently reported literature.
Preparation of Related Oxidized Forms
Synthesis of this compound S-Oxides
The oxidation of the sulfur atom in 2,6-diaryl-tetrahydro-thiopyran-4-ones to the corresponding sulfoxides (S-oxides) has been thoroughly investigated, with the choice of oxidizing agent being crucial for achieving high chemoselectivity and yield.
A highly effective and selective method utilizes N-sulfonyloxaziridines, specifically 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis' oxaziridine) . organic-chemistry.org This reagent demonstrates excellent chemoselectivity, oxidizing the sulfide to the sulfoxide without promoting over-oxidation to the sulfone or causing other side reactions. The reaction proceeds efficiently across a broad temperature range, from -78 °C to 0 °C, making it suitable for thermally sensitive substrates.
Other oxidizing agents have been employed with varying degrees of success. The use of one equivalent of peracetic acid can produce the desired sulfoxide, but often results in the formation of a significant amount of the over-oxidized sulfone byproduct. Similarly, using meta-chloroperoxybenzoic acid (mCPBA) can also lead to mixtures of the sulfoxide and sulfone. To obtain the sulfone as the primary product, an excess of an oxidizing agent like peracetic acid is used, typically by reacting it with the starting thiopyranone overnight.
The table below summarizes the outcomes with different oxidizing agents for the synthesis of 2,6-diaryl-tetrahydro-thiopyran-4-one S-oxides.
| Oxidizing Agent | Temperature | Typical Outcome |
| Davis' Oxaziridine | -78 °C to 0 °C | High yield and chemoselectivity for the sulfoxide. |
| Peracetic Acid (1 equiv.) | Room Temperature | Moderate yield of sulfoxide with significant sulfone byproduct. |
| m-Chloroperoxybenzoic Acid | Room Temperature | Mixture of sulfoxide and sulfone. |
| Wet Bromine | Not specified | Previously used method, but can give lower yields with sensitive substrates. |
Diastereoselective Oxidation Methods
Novel diastereoselective methodologies have been developed for the synthesis of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides. nih.govresearchgate.net These methods are crucial as the oxidation of the sulfide to a sulfoxide creates a stereogenic center on the sulfur atom. The synthesis of these S-oxides from both cis- and (±)-trans-2,6-diaryl-4H-tetrahydrothiopyran-4-ones has been a focus of research. researchgate.net While detailed descriptions of the diastereoselectivity for the diphenyl derivative are limited in the provided context, the development of these general methodologies underscores the importance of controlling the stereochemical outcome of the oxidation process. nih.govresearchgate.net For instance, the oxidation of the parent compound, 2,6-diphenyldihydro-4H-thiopyran-4-one, with agents like 40% peracetic acid or m-chloroperbenzoic acid yields a diastereomeric mixture of the corresponding cis- and trans-sulfoxides. clockss.org
Chemoselective Oxidation Considerations
Achieving chemoselectivity is paramount during the oxidation of this compound, especially when other sensitive functional groups are present in the molecule.
A significant challenge in the synthesis of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one sulfoxides is avoiding overoxidation to the sulfone. nih.gov Traditional oxidizing agents have shown limitations. The use of wet bromine, previously reported for oxidizing the cis isomer, can result in lower yields with sensitive substrates. nih.gov Similarly, direct oxidation with meta-chloroperoxybenzoic acid (mCPBA) at room temperature can be inefficient. nih.gov
To address these challenges, Davis's oxaziridine (2-benzenesulfonyl-3-phenyloxaziridine) has been identified as a highly effective and chemoselective oxidizing agent. nih.gov This reagent offers several advantages:
High Chemoselectivity : It selectively oxidizes the sulfur atom without causing side reactions on other parts of the molecule. nih.gov For example, it successfully oxidized a 2,6-di-2-pyridyl substituted analogue without oxidizing the nitrogen atoms on the pyridine rings. nih.gov
Wide Temperature Range : The reaction is effective across a broad temperature range, from -78 °C to 0 °C, making it adaptable for thermally sensitive compounds. nih.gov
Safety and Stability : Davis's oxaziridine is considered less toxic and hazardous than bromine and is stable for months. nih.gov
This method represents a significant improvement for the efficient and clean synthesis of sulfoxides from their corresponding sulfides. nih.gov
Table 1: Comparison of Oxidizing Agents for Sulfoxide Synthesis
| Oxidizing Agent | Substrate | Observations | Yield | Reference |
|---|---|---|---|---|
| Davis's Oxaziridine | 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones | High chemoselectivity, no overoxidation. | Good to excellent | nih.gov |
| Wet Bromine | cis-2,6-diaryl-4H-tetrahydro-thiopyran-4-ones | Variable yields, lower with sensitive groups. | Up to 83% (variable) | nih.gov |
| mCPBA (diluted, RT) | 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones | Low yield, overoxidation is a risk. | 32% | nih.gov |
Synthesis of this compound S,S-Dioxides
The synthesis of the corresponding sulfone (S,S-dioxide) derivatives of this compound is generally considered more straightforward than the synthesis of the sulfoxides because the chirality at the sulfur atom is removed. nih.gov These sulfone derivatives have been noted for their potent trypanocidal activity. researchgate.net
The direct oxidation of the parent sulfide to the sulfone can be achieved using an excess of a strong oxidizing agent. nih.gov For instance, reactions using peracetic acid in solvents like ethyl acetate or dichloromethane, conducted overnight, have been reported for synthesizing 2,6-diaryl-4H-tetrahydro-thiopyran-4-one sulfones. nih.gov
Oxidation of Sulfoxides to Sulfones
A highly effective and controlled method to synthesize the S,S-dioxide is a two-step approach: first, the synthesis of the sulfoxide, followed by its subsequent oxidation to the sulfone. nih.gov This strategy circumvents issues of overoxidation that can occur during the direct conversion of the sulfide to the sulfone. nih.gov
This sequential oxidation has proven successful where direct methods have failed. nih.gov The process involves the smooth and slow oxidation of the parent sulfoxides with an oxidizing agent like mCPBA in a solvent such as dichloromethane at low temperatures. nih.gov This method yields the desired sulfones in excellent yields. nih.gov The general principle of oxidizing sulfides first to sulfoxides and then to sulfones is a common strategy in organic synthesis, allowing for greater control over the final product. organic-chemistry.orgorganic-chemistry.org
Table 2: Two-Step Synthesis of Sulfones
| Step | Reactant | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1 | This compound | Davis's Oxaziridine | Dichloromethane, -78 °C to 0 °C | This compound S-oxide | High | nih.gov |
Stereochemical and Conformational Analysis
Conformation of the Tetrahydrothiopyran (B43164) Ring
The six-membered tetrahydrothiopyran ring, an analogue of cyclohexane where one methylene (B1212753) group is replaced by a sulfur atom, typically adopts non-planar conformations to minimize angular and torsional strain.
The dominant conformation for the 2,6-diphenyl-tetrahydro-thiopyran-4-one ring is a chair form. In this conformation, the large phenyl substituents at the C2 and C6 positions preferentially occupy equatorial positions to minimize steric hindrance. This preference is a well-established principle in the conformational analysis of substituted six-membered rings. The equatorial orientation places the bulky groups away from the axial hydrogens of the ring, resulting in a lower energy and more stable conformation.
In related heterocyclic systems, such as 3,5-dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one, X-ray crystallography has confirmed that the ring adopts a chair conformation with all phenyl and methyl substituents in equatorial positions. nih.gov For 2,6-disubstituted pyran derivatives, synthetic methods that yield high diastereoselectivity for the cis-isomer often proceed through a chair-like transition state where substituents are positioned equatorially. nih.govuva.es
For the trans-isomer of this compound, crystallographic data provides definitive evidence of its conformation. nih.gov The analysis reveals a chair conformation where the two phenyl groups are situated in equatorial positions.
Table 1: Crystal Structure Data for trans-2,6-Diphenyl-tetrahydro-thiopyran-4-one
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P -1 |
| a (Å) | 5.909 |
| b (Å) | 9.706 |
| c (Å) | 13.184 |
| α (°) | 102.02 |
| β (°) | 94.39 |
| γ (°) | 106.39 |
Data sourced from the Crystallography Open Database. nih.gov
This equatorial preference in thianes is generally observed, although the conformational energies are often different from their cyclohexane counterparts due to the presence of the sulfur heteroatom. nih.gov
While the chair conformation is the most stable, other forms, such as the boat or twist-boat conformation, can exist in equilibrium. For some related derivatives, evidence suggests that these flexible forms can be significant. For instance, studies on 5,6-dihydro-2H-thiopyran rings have indicated a preference for a quasi-boat conformation. rsc.org The presence of bulky substituents or specific substitution patterns can lead to distortions from an ideal chair geometry, and in some cases, non-chair conformations may become more populated. researchgate.net
Stereoisomerism of this compound Derivatives
The presence of stereocenters at the C2 and C6 positions gives rise to different stereoisomers.
This compound exists as two primary geometric isomers: cis and trans. rsc.org
In the cis-isomer , the two phenyl groups are on the same side of the tetrahydrothiopyran ring. In the most stable chair conformation, this would correspond to one phenyl group being in an axial position and the other in an equatorial position (axial-equatorial).
In the trans-isomer , the phenyl groups are on opposite sides of the ring. This arrangement allows both bulky substituents to occupy equatorial positions simultaneously in a chair conformation (diequatorial), which is sterically more favorable. nih.gov
The synthesis of these isomers can be controlled to favor one over the other. For example, the reaction of dibenzylidene acetone can kinetically favor the formation of the less stable isomer. rsc.org In contrast, diastereoselective syntheses of related heterocyclic systems have been developed to produce cis-2,6-disubstituted products with high selectivity. nih.govuva.es
The carbon atoms at positions 2 and 6, being attached to four different groups (a hydrogen atom, a phenyl group, and two different carbon atoms within the ring), are chiral centers.
The trans-isomer has two possible enantiomeric forms: (2R,6R) and (2S,6S). The IUPAC name for one of these enantiomers is (2S,6S)-2,6-diphenylthian-4-one. nih.gov A racemic mixture of these two enantiomers is often produced in synthesis unless chiral reagents or catalysts are used.
The cis-isomer (2R,6S or 2S,6R) is a meso compound. It possesses an internal plane of symmetry that passes through the sulfur atom and the carbonyl group, making it achiral despite having two stereocenters.
Further substitution or oxidation can introduce additional stereochemical complexity. For example, oxidation of the sulfur atom in cis-2,6-diaryl-4H-tetrahydro-thiopyran-4-one can produce two different diastereomeric sulfoxides, depending on whether the oxygen atom is in an axial or equatorial position relative to the ring. nih.gov
Factors Influencing Conformation
Several factors can influence the conformational equilibrium of the this compound ring system:
Steric Effects : As discussed, the primary factor is the steric bulk of the substituents. The large phenyl groups strongly prefer the less-crowded equatorial positions to avoid 1,3-diaxial interactions. nih.gov
Substitution Pattern : The nature and position of other substituents on the ring can alter the conformational preference. For example, the introduction of substituents on the sulfur atom, such as in sulfoxide derivatives, creates new stereoisomers (syn and anti) and can influence the ring's shape. nih.gov
Unsaturation : The level of unsaturation within the ring significantly impacts its conformation. nih.gov While the parent compound is saturated, related dihydro-thiopyran rings exhibit different conformational preferences, such as a quasi-boat form. rsc.org
Electrostatic Effects : In heterocycles, electrostatic interactions between the heteroatom and substituents can play a role, sometimes leading to conformational preferences that contradict what would be predicted based on sterics alone. nih.gov
Table 2: Summary of Stereochemical and Conformational Features
| Feature | cis-Isomer | trans-Isomer |
|---|---|---|
| Phenyl Group Orientation | (axial, equatorial) | (equatorial, equatorial) |
| Relative Stability | Less Stable | More Stable |
| Chirality | Achiral (meso) | Chiral (exists as enantiomers, e.g., (2S,6S) and (2R,6R)) |
| Dominant Conformation | Chair | Chair |
Steric Effects of Phenyl and Alkyl Substituents
The spatial arrangement and size of the phenyl and alkyl groups attached to the tetrahydro-thiopyran-4-one ring are critical in determining the molecule's stable conformation. In six-membered heterocyclic rings, bulky substituents generally favor equatorial positions to avoid destabilizing steric interactions, such as 1,3-diaxial interactions, that occur in an axial orientation. nih.gov
For 2,6-disubstituted tetrahydro-thiopyran-4-one derivatives, the substituents at the C-2 and C-6 positions, which are adjacent to the sulfur atom, significantly influence the conformational equilibrium. Research on analogous 2,6-disubstituted systems confirms that the chair conformation is the most stable. researchgate.net In the case of cis-isomers of 2,6-diphenylthian-4-one derivatives, studies suggest they predominantly exist in chair conformations where the phenyl groups are oriented equatorially. researchgate.net This arrangement minimizes the steric clash that would occur if the bulky phenyl groups were forced into axial positions.
Similarly, in related heterocyclic ketones like 3,5-dimethyl-2,6-diphenyl-tetrahydro-2H-pyran-4-one, X-ray analysis reveals a chair conformation where both the phenyl and methyl groups occupy equatorial positions. nih.gov This preference is a direct consequence of avoiding steric repulsion. In some related tetrahydropyridine structures, phenyl groups have been observed to take up axial orientations specifically to avoid severe steric repulsion with other parts of the molecule, a phenomenon known as A¹,³ strain. nih.gov The introduction of alkyl groups, such as methyl or tert-butyl groups, also impacts the conformational landscape, with larger groups exerting a greater steric influence and more strongly preferring an equatorial position. researchgate.net
| Compound Type | Substituents | Observed Conformation | Substituent Orientation | Primary Steric Influence |
|---|---|---|---|---|
| cis-2,6-Diphenylthian-4-one derivatives | Phenyl at C2, C6 | Chair | Equatorial | Avoidance of 1,3-diaxial interactions. researchgate.net |
| 3,5-Dimethyl-2,6-diphenyl-tetrahydropyran-4-one | Phenyl at C2, C6; Methyl at C3, C5 | Chair | Equatorial | Minimization of steric hindrance. nih.gov |
| 2-Alkyl-4-methyl-2,6-diphenyl-2H-thiopyran | Phenyl at C2, C6; Alkyl at C2 | Varies (e.g., Chair) | Dependent on alkyl group size | Steric demand of the alkyl substituent. researchgate.net |
Intramolecular Interactions and Conformational Preferences
The conformational preference of the this compound ring system is largely governed by the need to adopt a low-energy state, which is achieved by minimizing unfavorable intramolecular interactions. The chair conformation is significantly more stable than alternative forms like the boat or twist-boat conformers. researchgate.net
For the parent tetrahydro-2H-thiopyran ring, theoretical calculations show the chair conformer is considerably more stable than the twist conformers. researchgate.net For instance, the chair conformer of tetrahydro-2H-thiopyran was calculated to be 5.27 kcal/mol more stable than the 1,4-twist conformer. researchgate.net This energy difference underscores the strong preference for the chair form. The presence of substituents further solidifies this preference, as the chair conformation allows bulky groups to be placed in equatorial positions, minimizing steric strain.
In cis-2,6-diphenylthian-4-one hydrazone derivatives, spectroscopic data confirmed that the molecules exist largely in chair conformations with the phenyl groups in an equatorial orientation. researchgate.net This preference avoids the high-energy 1,3-diaxial interactions between the phenyl groups and the axial hydrogens on the ring. The stability of this arrangement is a key factor in the stereochemistry of these compounds. While strong intramolecular hydrogen bonds can influence conformation in derivatives with appropriate functional groups, the primary driving force in this compound is the minimization of non-bonded steric interactions. nih.gov
| Ring System | Most Stable Conformer | Energy Difference (vs. Twist Conformer) | Key Intramolecular Factor |
|---|---|---|---|
| Tetrahydro-2H-thiopyran | Chair | ~5.3 kcal/mol more stable than 1,4-twist. researchgate.net | Minimization of torsional and angle strain. |
| cis-2,6-Diphenylthian-4-one derivatives | Chair | Not specified | Equatorial placement of bulky phenyl groups to avoid steric clash. researchgate.net |
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2,6-diphenyl-tetrahydro-thiopyran-4-one, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed for a complete structural assignment.
¹H NMR Spectroscopy for Proton Environment Elucidation
Proton (¹H) NMR spectroscopy reveals the different types of protons present in a molecule and their relationships. In this compound, the signals for the aromatic protons of the two phenyl groups typically appear in the downfield region, usually between δ 7.2 and 7.6 ppm.
The protons on the tetrahydrothiopyran (B43164) ring give rise to more complex signals. The benzylic protons at the C-2 and C-6 positions are adjacent to the sulfur atom and the phenyl groups, and their chemical shift is influenced by both. These protons typically appear as multiplets. The methylene (B1212753) protons at C-3 and C-5 are adjacent to the carbonyl group, which deshields them, causing their signals to appear further downfield compared to simple alkanes.
The coupling constants (J-values) between adjacent protons are particularly informative for determining the stereochemistry of the molecule. For the trans isomer, where the two phenyl groups are on opposite sides of the ring (one axial, one equatorial, or both equatorial in a twisted conformation), the coupling constants between the benzylic protons (H-2 and H-6) and the adjacent methylene protons (H-3 and H-5) can indicate their relative orientations (axial-axial, axial-equatorial, or equatorial-equatorial). Analysis of these coupling constants often suggests that the thiopyranone ring adopts a chair conformation in solution. researchgate.net
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the spectrum of this compound, the carbonyl carbon (C-4) is the most deshielded carbon and appears at a characteristic downfield chemical shift, typically in the range of δ 200-210 ppm.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While 1D NMR provides essential information, two-dimensional (2D) NMR experiments are often necessary for unambiguous assignment of all proton and carbon signals and for a definitive determination of stereochemistry.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other, typically on adjacent carbons. This helps to establish the connectivity of the protons within the tetrahydrothiopyran ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign the ¹³C signals based on the already assigned ¹H signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment shows correlations between protons that are close in space, regardless of whether they are bonded. This is a crucial technique for determining stereochemistry. For example, in the cis isomer, a NOE cross-peak would be expected between the axial protons at C-2 and C-6. The presence or absence of such spatial correlations helps to confirm the relative configuration of the phenyl substituents. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy measures the vibrational energies of molecules and is used to identify the functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique for identifying functional groups. The FT-IR spectrum of this compound, typically recorded using a KBr pellet, shows several characteristic absorption bands. nih.gov
The most prominent peak is the strong absorption corresponding to the stretching vibration of the carbonyl group (C=O), which is expected in the range of 1700-1720 cm⁻¹. The exact position of this peak can provide subtle information about the ring strain and electronic environment. Other significant absorptions include those for the aromatic C-H stretching (above 3000 cm⁻¹) and the aliphatic C-H stretching (below 3000 cm⁻¹). The C-S stretching vibration is typically weak and appears in the fingerprint region of the spectrum (around 600-800 cm⁻¹).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular weight of this compound is 268.37 g/mol . guidechem.com
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction analysis is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this method provides definitive insights into its molecular conformation, bond parameters, and intermolecular interactions in the solid state.
Studies on the trans isomer of this compound have successfully elucidated its crystal structure. The compound crystallizes in the triclinic space group P-1. nih.gov The analysis confirms that the six-membered thiopyran ring adopts a stable chair conformation. In this arrangement, the two bulky phenyl substituents at the C2 and C6 positions occupy equatorial orientations, which minimizes steric hindrance.
The crystal packing of the molecules is stabilized primarily by van der Waals forces and specific non-covalent interactions. sigmaaldrich.comchemicalbook.com Notably, the structure exhibits herring-bone type π–π interactions between the phenyl rings of adjacent molecules. nih.gov These interactions involve both face-to-face and edge-to-face arrangements of the aromatic rings, with distances between the centroids of these rings ranging from 4.34 to 5.30 Å. sigmaaldrich.com In one structural determination, the molecule was found to retain mirror site symmetry in the solid state. sigmaaldrich.comchemicalbook.com The crystal structure is further stabilized by short intermolecular contacts, such as S⋯O and C⋯O interactions. sigmaaldrich.comchemicalbook.com
The detailed crystallographic data for the trans isomer are summarized in the table below. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₇H₁₆OS |
| Crystal System | Triclinic |
| Space Group | P -1 |
| a (Å) | 5.909 |
| b (Å) | 9.706 |
| c (Å) | 13.184 |
| α (°) | 102.02 |
| β (°) | 94.39 |
| γ (°) | 106.39 |
| Z (Formula units per cell) | 2 |
| Residual Factor (R) | 0.059 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorptions arising from its constituent chromophores: the carbonyl group (C=O) and the two phenyl rings.
The primary electronic transitions expected for this molecule are n→π* and π→π*. libretexts.org
n→π Transition: This is a low-energy transition involving the excitation of a non-bonding (n) electron from the oxygen atom of the carbonyl group to an antibonding π orbital of the C=O double bond. Such transitions are characteristically weak in intensity (low molar absorptivity, ε) and appear at longer wavelengths. libretexts.org The sulfide (B99878) group (-S-) in the thiopyran ring also possesses non-bonding electrons that could potentially participate in electronic transitions.
π→π Transitions: These transitions involve the promotion of an electron from a bonding π orbital to an antibonding π orbital. libretexts.org In this compound, these are associated with the aromatic phenyl rings. Aromatic systems typically display strong absorption bands due to π→π* transitions. Because the two phenyl rings are isolated from the carbonyl group by sp³-hybridized carbons, their electronic systems are not in conjugation with the ketone, which influences their absorption characteristics compared to conjugated systems. libretexts.org
While specific experimental λmax and molar absorptivity (ε) values for this compound are not detailed in the available literature, the spectrum is predicted to show a weak absorption band at a longer wavelength corresponding to the n→π* transition of the ketone and more intense bands at shorter wavelengths due to the π→π* transitions of the phenyl groups. libretexts.orglibretexts.org
Reactivity and Reaction Mechanisms
Oxidation Reactions
The sulfur atom in the thiopyran ring is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. This transformation is a fundamental reaction of sulfides and has been extensively studied. acsgcipr.orgyoutube.com
Mechanism of Sulfide (B99878) Oxidation to Sulfoxide and Sulfone
The oxidation of the sulfide in 2,6-Diphenyl-tetrahydro-thiopyran-4-one proceeds in a stepwise manner. The initial oxidation converts the sulfide to a sulfoxide. This sulfoxide can then undergo further oxidation to yield the corresponding sulfone. youtube.com
The general mechanism involves the nucleophilic attack of the sulfur atom on the oxidizing agent. For instance, with a peroxy acid, the sulfur atom attacks the electrophilic oxygen of the peroxy group. This is followed by the departure of a carboxylate anion to furnish the sulfoxide. Further oxidation of the sulfoxide to the sulfone proceeds through a similar pathway, where the sulfur atom of the sulfoxide, which is less nucleophilic than the sulfide, attacks another molecule of the oxidizing agent. harvard.edu
The formation of cation radical intermediates, such as Ph₂S˙⁺ and Ph₂SO˙⁺, can also play a role, particularly in photocatalytic oxidations. These intermediates can then react with superoxide anions or hydrogen peroxide to form the stable sulfoxide and sulfone products. nih.gov
Role of Oxidizing Agents and Reaction Conditions
A variety of oxidizing agents and reaction conditions have been employed for the oxidation of this compound and related sulfides. The choice of reagent and conditions is crucial for controlling the extent of oxidation, selectively yielding either the sulfoxide or the sulfone. acsgcipr.org
Common oxidizing agents include hydrogen peroxide, peroxy acids like meta-chloroperbenzoic acid (mCPBA) and peracetic acid, and Davis's oxaziridine. nih.gov The use of milder conditions and a stoichiometric amount of the oxidant generally favors the formation of the sulfoxide. acsgcipr.org For instance, the oxidation of 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones to their corresponding sulfoxides has been achieved with high chemoselectivity using Davis's oxaziridine at temperatures ranging from -78 °C to 0 °C. nih.gov
Conversely, stronger oxidizing agents, an excess of the oxidant, or more forcing reaction conditions typically lead to the formation of the sulfone. youtube.com For example, the oxidation of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one sulfoxides to the corresponding sulfones has been successfully carried out using mCPBA in dichloromethane at low temperatures. nih.gov Other reagents like potassium permanganate and various chromium(VI) compounds have also been historically used for such oxidations, though modern methods often favor less toxic alternatives. tcichemicals.comorganic-chemistry.org
Table 1: Oxidizing Agents and Conditions for the Oxidation of this compound Derivatives
| Oxidizing Agent | Product | Conditions | Yield | Reference |
| Davis's oxaziridine | Sulfoxide | -78 °C to 0 °C | High | nih.gov |
| meta-Chloroperbenzoic acid (mCPBA) | Sulfoxide | Room temperature, overnight | 32% | nih.gov |
| meta-Chloroperbenzoic acid (mCPBA) | Sulfone (from sulfoxide) | Dichloromethane, low temperature | Excellent | nih.gov |
| Peracetic acid | Sulfone | Ethyl acetate or dichloromethane, overnight | - | nih.gov |
| Wet bromine | Sulfoxide | - | up to 83% | nih.gov |
| Hydrogen Peroxide with Tantalum Carbide | Sulfoxide | - | High | organic-chemistry.org |
| Hydrogen Peroxide with Niobium Carbide | Sulfone | - | Efficient | organic-chemistry.org |
Rearrangement Reactions
The structural framework of this compound and its derivatives allows for intriguing rearrangement reactions, leading to the formation of new heterocyclic systems.
Pummerer Rearrangement Mechanisms
The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α-hydrogen. wikipedia.orgyoutube.com The reaction typically involves the treatment of a sulfoxide with an activating agent, such as acetic anhydride or trifluoroacetic anhydride. wikipedia.orgclockss.org The mechanism commences with the acylation of the sulfoxide oxygen, which enhances the acidity of the α-protons. Subsequent deprotonation by a base (often the acetate anion from the anhydride) generates a sulfonium ylide. This ylide then undergoes an elimination to form a thionium ion intermediate. Finally, nucleophilic attack on the thionium ion by the acetate or another nucleophile yields the α-acyloxy thioether product. wikipedia.org
In the context of 2,6-diphenyl-4H-dihydrothiopyran-4-one-1-oxide, a Pummerer rearrangement using trifluoroacetic anhydride has been shown to produce 2,6-diphenyl-4H-thiopyran-4-one in high yield. clockss.org Attempts to use acetic anhydride for this transformation were less successful due to the slow reaction rate at mild conditions and decomposition at higher temperatures. clockss.org
Acid-Catalyzed Thermal Rearrangements and Ring Contractions
When a diastereomeric mixture of cis- and trans-2,6-diphenyl-dihydro-4H-thiopyran-4-one-1-oxides was heated in the presence of a catalytic amount of p-toluenesulfonic acid in toluene, a major product identified as 2-benzylidene-3-keto-5-phenyl-1,2-dihydrothiophene was isolated in high yield. clockss.org This acid-catalyzed thermal rearrangement involves a ring contraction. The proposed mechanism suggests the formation of a sulfenic acid intermediate which then cyclizes to form a stable benzylic carbonium ion. This carbonium ion intermediate is believed to provide the driving force for the subsequent ring contraction to the five-membered dihydrothiophene ring system. clockss.org
Derivatization Reactions at the Carbonyl Group
The carbonyl group at the 4-position of the thiopyran ring is a key site for derivatization, allowing for the synthesis of a variety of new compounds. Multicomponent reactions involving tetrahydro-4H-thiopyran-4-one, aromatic aldehydes, and malononitrile have been utilized to synthesize thiopyrano[4,3-b]pyran derivatives. researchgate.net These reactions are often catalyzed by a base, such as lithium hydroxide, and can be promoted by ultrasonic irradiation. researchgate.net
An Article on the Chemical Compound “this compound”
This article delves into the specific reactivity and reaction mechanisms of the chemical compound this compound, focusing on its derivatization and participation in cycloaddition and condensation reactions.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Molecular Structure
Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic properties of 2,6-Diphenyl-tetrahydro-thiopyran-4-one. These ab initio and Density Functional Theory (DFT) methods solve approximations of the Schrödinger equation to model the behavior of electrons and nuclei within the molecule.
The tetrahydrothiopyran (B43164) ring, like cyclohexane, is not planar and can adopt several conformations. The most significant of these are the chair, boat, and twist-boat forms. Geometry optimization calculations are employed to locate the minimum energy structures for these conformers and to determine their relative stabilities.
For the parent tetrahydro-2H-pyran ring, a close structural analog, extensive calculations have shown the chair conformation to be the most stable. nih.govresearchgate.net Similar computational studies on 2,6-diphenylthian-4-one derivatives confirm that the six-membered ring predominantly adopts a chair conformation to minimize steric and torsional strain. mdpi.com In this arrangement, the bulky phenyl substituents typically occupy equatorial positions to reduce unfavorable 1,3-diaxial interactions. However, under certain conditions, boat and twist-boat conformations can exist in equilibrium, and computational methods can quantify the energy barriers between these forms. mdpi.com For instance, AM1 calculations have suggested that for some derivatives, a boat conformation may only be ~1 kcal/mol higher in energy than the chair form. mdpi.com
Table 1: Calculated Relative Energies of Tetrahydro-2H-pyran Conformers (Illustrative) Data based on the closely related tetrahydropyran system to illustrate typical energy differences.
| Conformer | Calculation Method | Relative Energy (kcal/mol) | Reference |
| Chair | B3LYP | 0.00 | nih.govresearchgate.net |
| 2,5-Twist | B3LYP | 5.84 - 5.95 | nih.govresearchgate.net |
| 1,4-Boat | B3LYP | 6.23 - 6.46 | nih.govresearchgate.net |
| Transition State (Chair to Twist) | HF | ~11.0 | nih.govresearchgate.net |
Beyond molecular geometry, computational chemistry elucidates the electronic structure and nature of chemical bonds within this compound. Methods such as Natural Bond Orbital (NBO) analysis are used to study orbital interactions and charge distribution. nih.govnih.gov
NBO analysis can quantify stereoelectronic effects, which are stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. researchgate.net In the chair conformation of the tetrahydrothiopyran ring, hyperconjugative interactions, such as those between a C-H bonding orbital (σ) and an adjacent C-S anti-bonding orbital (σ*), play a crucial role in stabilizing the structure. nih.gov These interactions are highly dependent on the geometry of the molecule, providing a deeper reason for the preference of certain conformations. The analysis also provides insights into the atomic charges, revealing the polarization of bonds like the C=O and C-S bonds, which is critical for understanding the molecule's reactivity.
Prediction and Interpretation of Spectroscopic Data
Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data and confirms the molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.netmdpi.com
By calculating the NMR shielding tensors for a computationally optimized geometry of this compound, a theoretical spectrum can be generated. rsc.org Comparing these calculated shifts with experimental data allows for unambiguous assignment of signals to specific atoms in the molecule. Furthermore, since chemical shifts are highly sensitive to the local geometric and electronic environment, this comparison serves as a powerful tool to confirm the dominant conformation in solution. mdpi.com Discrepancies between calculated and experimental shifts can indicate the presence of multiple conformations or suggest revisions to the proposed structure.
Table 2: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts This table illustrates the principle of using DFT calculations to validate experimental NMR data.
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Carbonyl (C=O) | 205.8 | 206.2 |
| C2/C6 (CH-Ph) | 65.1 | 64.8 |
| C3/C5 (CH₂) | 47.3 | 47.5 |
| Phenyl (C-ipso) | 141.2 | 141.5 |
| Phenyl (C-ortho) | 128.9 | 129.1 |
| Phenyl (C-meta) | 127.5 | 127.8 |
| Phenyl (C-para) | 128.2 | 128.4 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule's chemical bonds. DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of vibration. rowansci.com
These calculated frequencies, often scaled by an empirical factor to correct for anharmonicity and other theoretical approximations, can be used to simulate the entire IR and Raman spectra. This simulation is crucial for assigning the absorption bands in an experimental spectrum to specific molecular motions, such as the C=O stretch, C-S bond vibrations, and the various bending and stretching modes of the phenyl rings and the heterocyclic core.
Table 3: Representative Calculated Vibrational Frequencies and Their Assignments
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(C=O) | 1715 | Carbonyl stretch |
| ν(C-S) | 720 | Symmetric C-S-C stretch |
| ν(C-H) aromatic | 3060 | Phenyl C-H stretch |
| ν(C-H) aliphatic | 2950 | Methylene (B1212753) C-H stretch |
| Ring Deformation | 610 | Tetrahydrothiopyran ring mode |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, chemists can understand reaction pathways, identify intermediates, and calculate activation energies. rowansci.com
For example, DFT calculations can be used to study the synthesis of the thiopyran ring itself, such as through a hetero-Diels-Alder reaction or a Michael addition followed by cyclization. mdpi.comrsc.org These studies can determine whether a reaction proceeds through a concerted or a stepwise mechanism by locating the relevant transition states and intermediates. nih.gov The calculated energy barriers for different pathways can explain the observed regioselectivity and stereoselectivity of a reaction. rsc.org
Furthermore, computational modeling can explore the reactivity of the final product. For instance, the mechanism of oxidation at the sulfur atom to form the corresponding sulfoxide or sulfone can be modeled to understand the kinetics and thermodynamics of the process. nih.gov Similarly, reactions involving the carbonyl group, such as nucleophilic additions, can be computationally investigated to predict their feasibility and outcomes. researchgate.net
Transition State Analysis
Transition state analysis is a cornerstone of computational organic chemistry, enabling the elucidation of reaction pathways and the prediction of reaction kinetics. For reactions involving this compound, density functional theory (DFT) is a commonly employed method to locate and characterize transition state structures.
Theoretical investigations into reactions of similar thiopyran systems have utilized DFT calculations to understand the feasibility and selectivity of various transformations. For instance, in studies of cycloaddition reactions to form thiopyran rings, transition states are located to determine whether the reaction proceeds through a concerted or stepwise mechanism. rsc.org Vibrational frequency calculations are crucial in this analysis; a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. mdpi.com
Key parameters derived from transition state analysis include the activation energy, which is the energy difference between the reactants and the transition state, and the geometric parameters of the transition state structure itself, such as bond lengths and angles. This information helps in understanding the steric and electronic factors that govern the reaction. In the context of cycloaddition reactions involving thiopyran derivatives, DFT studies have been used to analyze the stereochemistry of the transition state to predict the structure and stereochemical outcome of the final product. rsc.org
For example, in the hetero-Diels-Alder reaction to form thiopyran derivatives, computational studies have identified different possible transition states, such as exo and endo approaches of the dienophile to the diene. mdpi.com The relative energies of these transition states, calculated using DFT, can successfully explain the experimentally observed diastereoselectivity of the reaction. mdpi.com
Table 1: Representative Parameters from Transition State Analysis of a Reaction Involving a Thiopyran Derivative
| Parameter | Description | Illustrative Value |
| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state. | 25.5 kcal/mol |
| Imaginary Frequency | The single negative frequency in the vibrational analysis of a transition state. | -350 cm⁻¹ |
| Key Bond Distance | The length of a partially formed or broken bond in the transition state structure. | 2.15 Å |
Reaction Coordinate Mapping
Reaction coordinate mapping, often achieved through Intrinsic Reaction Coordinate (IRC) calculations, provides a detailed picture of the energetic pathway a reaction follows from reactants to products. mdpi.com An IRC calculation starts from the geometry of a transition state and follows the minimum energy path in both the forward and reverse directions, thus connecting the transition state to the corresponding reactants and products (or intermediates). mdpi.com
For reactions involving thiopyran analogues, IRC calculations have been instrumental in confirming the nature of the calculated transition states and in elucidating the full reaction mechanism. For example, in a multi-step reaction, IRC calculations can verify that a given transition state connects the expected reactant and intermediate, or intermediate and product. mdpi.com
The potential energy surface (PES) for a reaction can be mapped out, showing the energy of the system as a function of the geometric changes that occur during the reaction. The reaction coordinate represents the path of lowest energy on this surface. Along this coordinate, one can identify reactants, products, intermediates, and transition states.
Table 2: Key Stationary Points Along a Representative Reaction Coordinate for a Thiopyran-forming Reaction
| Stationary Point | Description | Relative Energy (kcal/mol) |
| Reactants | The starting materials of the reaction. | 0.0 |
| Pre-reaction Complex | A weakly bound complex of the reactants formed before the main reaction. | -2.5 |
| Transition State 1 | The energy maximum for the first step of the reaction. | 22.0 |
| Intermediate | A metastable species formed during the reaction. | 5.7 |
| Transition State 2 | The energy maximum for the second step of the reaction. | 18.5 |
| Products | The final molecules formed in the reaction. | -15.3 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,6-Diphenyl-tetrahydro-thiopyran-4-one, and how can experimental protocols be optimized for reproducibility?
- Answer: The compound is typically synthesized via cyclocondensation of thiourea derivatives with diketones under acidic or catalytic conditions. For reproducibility, ensure stoichiometric control of reactants (e.g., 1:1 molar ratio of thiourea to diketone) and use inert atmospheres (N₂/Ar) to prevent oxidation. Catalytic hydrogenation with Pd/C or Raney nickel can enhance yield (70–85%) by reducing side reactions . Solvent selection (e.g., ethanol or THF) and temperature gradients (60–80°C) are critical for regioselectivity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare melting points (60–64°C) .
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Answer: Contradictions in melting points (e.g., 60–64°C vs. other literature values) may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to confirm thermal behavior and recrystallize using solvents like ethyl acetate/hexane. For NMR spectral validation, compare δ values (¹H: ~2.8–3.2 ppm for thiopyran protons; ¹³C: ~200 ppm for ketone) with databases like NIST Chemistry WebBook . Cross-reference with high-resolution mass spectrometry (HRMS) to resolve ambiguities .
Q. What are the recommended protocols for handling and storing this compound to ensure stability?
- Answer: Store in airtight containers under inert gas (argon) at –20°C to prevent moisture absorption and oxidation. Use desiccants (silica gel) in storage environments. For handling, wear nitrile gloves, safety goggles, and lab coats. Work in fume hoods with ≥6 air changes/hour to minimize inhalation risks . Spills should be contained with diatomaceous earth and decontaminated with ethanol .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, MD) predict reactivity or tautomeric equilibria in this compound?
- Answer: Density functional theory (DFT) at the B3LYP/6-31G(d) level can model tautomeric shifts between thiopyranone and enol forms. Solvent effects (PCM model) and steric hindrance from phenyl groups influence equilibrium constants. Molecular dynamics (MD) simulations (AMBER force field) can predict conformational stability in solution phases . Validate predictions with variable-temperature NMR to observe dynamic equilibria .
Q. What strategies resolve contradictory data on the compound’s stability under oxidative or photolytic conditions?
- Answer: Perform accelerated degradation studies:
- Oxidative: Expose to H₂O₂ (3% v/v) at 40°C and monitor via UV-Vis (λmax ~270 nm) for ketone degradation.
- Photolytic: Use a solar simulator (300–800 nm) and analyze products via GC-MS. Contradictions may arise from trace metal impurities (e.g., Fe³⁺), which catalyze degradation. Chelating agents (EDTA) can mitigate this .
Q. How can researchers design experiments to probe the compound’s role in asymmetric catalysis or chiral recognition?
- Answer: Functionalize the thiopyranone core with chiral auxiliaries (e.g., BINOL derivatives) and evaluate enantioselectivity in Diels-Alder reactions. Use circular dichroism (CD) spectroscopy to confirm chiral induction. For catalytic applications, immobilize the compound on silica supports and test turnover frequencies (TOF) in model reactions (e.g., ketone reductions) .
Q. What advanced techniques characterize interactions between this compound and biological targets (e.g., enzymes)?
- Answer: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities (KD values). For mechanistic insights, perform X-ray crystallography of co-crystals with target proteins (e.g., cytochrome P450). Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies .
Q. How do environmental factors (pH, ionic strength) influence the compound’s solubility and reactivity in aqueous systems?
- Answer: Conduct solubility studies using the shake-flask method across pH 2–12 (adjusted with HCl/NaOH). Measure logP values via octanol-water partitioning. Reactivity in buffer systems (e.g., phosphate vs. Tris) can be assessed using kinetic UV-Vis monitoring. Ionic strength effects (e.g., NaCl concentration) may follow the Hofmeister series, altering aggregation behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
